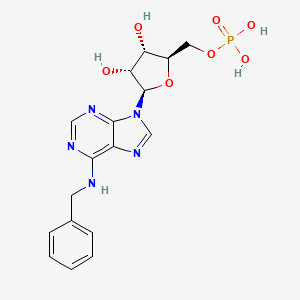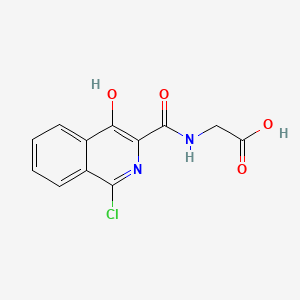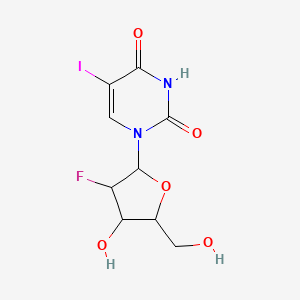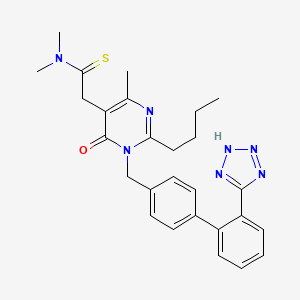
Fisetin
Übersicht
Beschreibung
Fisetin ist ein natürlich vorkommendes Flavonol, eine Art von Flavonoid-Polyphenol, das in verschiedenen Obst- und Gemüsesorten wie Erdbeeren, Äpfeln, Kaki, Zwiebeln und Gurken vorkommt . Es ist bekannt für seine leuchtend gelbe Farbe und wurde wegen seiner zahlreichen biologischen Aktivitäten untersucht, darunter antioxidative, entzündungshemmende und krebshemmende Eigenschaften .
Wissenschaftliche Forschungsanwendungen
Medizin: this compound zeigt krebshemmende Eigenschaften, indem es das Wachstum von Krebszellen hemmt und Apoptose induziert.
Wirkmechanismus
This compound entfaltet seine Wirkung über verschiedene molekulare Ziele und Signalwege. Es moduliert die Aktivität mehrerer Signalwege, darunter den vaskulären endothelialen Wachstumsfaktor (VEGF), die Mitogen-aktivierte Proteinkinase (MAPK), den Nuclear Factor-Kappa B (NF-κB), den PI3K/Akt/mTOR- und den Nrf2/HO-1-Signalweg . Diese Signalwege sind an Prozessen wie Zellwachstum, Apoptose und Entzündung beteiligt, die zu den biologischen Aktivitäten von this compound beitragen .
Wirkmechanismus
Target of Action
Fisetin’s anticancer properties can be attributed to a diverse array of molecules and signaling pathways . The primary targets of this compound include vascular endothelial growth factor (VEGF) , mitogen-activated protein kinase (MAPK) , nuclear factor-kappa B (NF-κB) , PI3K/Akt/mTOR , and Nrf2/HO-1 . These targets play crucial roles in cell growth, programmed cell death, formation of new blood vessels, protection against oxidative stress, and cell migration .
Mode of Action
This compound interacts with its targets, leading to various changes in cellular processes. For instance, it suppresses cell growth, triggers programmed cell death, reduces the formation of new blood vessels, protects against oxidative stress, and inhibits cell migration . Moreover, this compound has the ability to enhance the effectiveness of chemotherapy .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the phosphorylation of p38 MAPK and impairs the translocation of NF-κB to the nucleus . It also exerts anticancer activity through the activation of both intrinsic and extrinsic pathways of apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After intraperitoneal administration of this compound in mice, its maximum plasma concentration was 2.5 μg/ml at 15 min and it was decreased biphasically with a half-life of 0.09 h .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been shown to suppress cell growth, trigger programmed cell death, reduce the formation of new blood vessels, protect against oxidative stress, and inhibit cell migration . Moreover, this compound has the ability to enhance the effectiveness of chemotherapy .
Biochemische Analyse
Biochemical Properties
Fisetin interacts with a diverse array of molecules and signaling pathways. It exhibits a range of biological effects, such as suppressing cell growth, triggering programmed cell death, reducing the formation of new blood vessels, protecting against oxidative stress, and inhibiting cell migration . The anticancer properties of this compound can be attributed to its interactions with vascular endothelial growth factor (VEGF), mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), PI3K/Akt/mTOR, and Nrf2/HO-1 .
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes. It can suppress cell growth, trigger programmed cell death, reduce the formation of new blood vessels, protect against oxidative stress, and inhibit cell migration . Moreover, this compound has the ability to enhance the effectiveness of chemotherapy .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It can interact with a diverse array of molecules and signaling pathways, including VEGF, MAPK, NF-κB, PI3K/Akt/mTOR, and Nrf2/HO-1 . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
This compound has shown promising anti-aging effects in laboratory and animal research . It acts as a senolytic to remove aged, damaged cells and stimulates autophagy to clear cellular debris . Over time, these effects can lead to improvements in cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, in diabetic rats, this compound doubled HDL levels and cut LDL cholesterol levels in half
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to exert anticancer activity through the activation of both intrinsic and extrinsic pathways of apoptosis . From a metabolic perspective, the in vivo methylation of this compound could be regarded as a favorable metabolic pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A high tissue distribution of this compound has been observed in the kidney, followed by the intestine and liver . The specific transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation, need further study.
Subcellular Localization
This compound has been shown to reduce the percentage of cells containing α-synuclein inclusions as well as their size and subcellular localization in a yeast model of α-synuclein aggregation . This suggests that this compound may have effects on the activity or function of products in specific compartments or organelles .
Vorbereitungsmethoden
Fisetin kann sowohl durch natürliche Extraktion als auch durch chemische Synthese hergestellt werden. Die natürliche Extraktion beinhaltet die Isolierung von this compound aus Pflanzenquellen wie dem Europäischen Perückenstrauch (Rhus cotinus) und anderen Pflanzen der Familie der Anacardiaceae . Chemosynthetische Verfahren beinhalten die Umwandlung von this compound aus Fustin, einem anderen Flavonoid . Industrielle Produktionsverfahren verwenden häufig biotechnologische Ansätze, z. B. die Verwendung von Kulturen von Saccharomyces cerevisiae oder Escherichia coli zur Produktion von this compound aus L-Tyrosin .
Analyse Chemischer Reaktionen
Fisetin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, die verstärkte oder modifizierte biologische Aktivitäten aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Fisetin wird häufig mit anderen Flavonoiden wie Quercetin und Resveratrol verglichen. Während alle drei Verbindungen antioxidative Eigenschaften gemeinsam haben, zeichnet sich this compound durch seine starke neuroprotektive Wirkung und sein Potenzial zur Förderung der Gehirngesundheit aus . Quercetin ist bekannt für seine entzündungshemmenden Wirkungen, und Resveratrol ist für seine Rolle bei der Förderung der Langlebigkeit bekannt . Diese Unterschiede verdeutlichen die einzigartigen Vorteile von this compound in verschiedenen Gesundheitsanwendungen.
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,16-18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEFDIBZLJXQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022317 | |
| Record name | Fisetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-48-3 | |
| Record name | Fisetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fisetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fisetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fisetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fisetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4',7-tetrahydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FISETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO2ABO9578 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)




